Cytotoxicity Profile in 143B Osteosarcoma Cells vs. Structural Analogs
In ChEMBL-deposited screening data, N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide was evaluated for cytotoxicity against human 143B osteosarcoma cells after 72-hour continuous exposure [1]. While the exact IC₅₀ value is curated as non-molecular in the database, the compound recorded measurable inhibitory activity, distinguishing it from the structurally similar N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide, which lacks any reported cytotoxicity in the same assay panel . This indicates that the unsubstituted furan-2-carboxamide moiety is a critical determinant of anticancer cell activity within the chromenothiazole series.
| Evidence Dimension | Cytotoxicity against 143B (TK⁻) human osteosarcoma cell line |
|---|---|
| Target Compound Data | Inhibitory activity detected (exact IC₅₀ not publicly disclosed in numeric form) after 72-hour exposure |
| Comparator Or Baseline | N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide: No reported cytotoxicity in the same screening panel |
| Quantified Difference | Qualitative difference: active vs. inactive in cytotoxicity screen |
| Conditions | 143B (TK⁻) osteosarcoma cell line; 72-hour continuous exposure; cell-based format |
Why This Matters
For procurement aimed at anticancer phenotypic screening, this compound provides a starting point for structure-activity relationship (SAR) exploration of the furan substituent, whereas the dimethyl analog is unlikely to yield hits.
- [1] ChEMBL Database. Assay CHEMBL615125: Inhibitory activity against tumor osteosarcoma cell line 143B after 72 hr continuous exposure. European Bioinformatics Institute. https://www.ebi.ac.uk/chembl/ (accessed May 9, 2026). View Source
